molecular formula C35H40N2O7 B1449120 Fmoc-Tyr(tBu)-Thr(Psi(Me,Me)pro)-OH CAS No. 920519-31-9

Fmoc-Tyr(tBu)-Thr(Psi(Me,Me)pro)-OH

Cat. No. B1449120
M. Wt: 600.7 g/mol
InChI Key: JYSMURJYNLWZNY-RIGQTMPJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-Tyr(tBu)-Thr(Psi(Me,Me)pro)-OH, or Fmoc-Tyr-Thr-OH, is an amino acid derivative that has been gaining traction in the scientific community for its many uses in laboratory experiments. It is a synthetic compound that is composed of two amino acids, tyrosine and threonine, and a derivative of phenylalanine, also known as Fmoc. This derivative is used as a building block for peptides, proteins, and other biopolymers molecules. It is widely used in peptide synthesis, protein engineering, and other biochemical experiments.

Scientific research applications

Peptide Synthesis and Modifications

  • Chemical Synthesis of O-thiophosphotyrosyl Peptides: The synthesis process involves the preparation of synthon for O-thiophosphotyrosine, incorporating it into peptides corresponding to sequences of the p60src protein and an insulin receptor analogue. This approach highlights the use of Fmoc chemistry in the synthesis of peptides containing modified amino acids for the study of protein interactions and functions (Kitas, Küng, & Bannwarth, 2009).

  • Synthesis of Difluorotyrosine-containing Peptides: This research outlines the preparation of Fmoc-protected 3,5-difluorotyrosine and its incorporation into peptides. The modified peptides exhibit kinetic properties similar to their tyrosine-containing counterparts but with resistance to enzymatic actions, demonstrating the utility of Fmoc chemistry in generating peptides for substrate profiling of enzymes (Gopishetty et al., 2008).

Self-Assembly and Material Science Applications

  • Controlled Morphological Changes in Self-Assembled Structures: Research on Fmoc variants of threonine and serine reveals their ability to self-assemble into structures with controlled morphological changes. This study illustrates the potential of Fmoc-protected amino acids in designing novel materials for nanotechnology applications (Kshtriya, Koshti, & Gour, 2021).

  • Asymmetric Synthesis for Peptide Coupling: Demonstrates the synthesis of Fmoc-protected d-allothreonine derivatives, highlighting the role of Fmoc chemistry in the preparation of amino acid derivatives for solid-phase peptide synthesis. This work contributes to the development of novel peptides with potential therapeutic applications (Kikuchi & Konno, 2013).

Advanced Peptide Synthesis Techniques

  • Optimization of Coupling Methods for Phosphoamino Acids: This research focuses on optimizing the coupling protocol for the synthesis of phosphopeptides using Fmoc-protected phosphoamino acids. It demonstrates the advancement in peptide synthesis methods to include phosphorylation, enabling the study of phosphorylation's role in biological processes (White, 2001).

properties

IUPAC Name

(4S,5R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H40N2O7/c1-21-30(32(39)40)37(35(5,6)43-21)31(38)29(19-22-15-17-23(18-16-22)44-34(2,3)4)36-33(41)42-20-28-26-13-9-7-11-24(26)25-12-8-10-14-27(25)28/h7-18,21,28-30H,19-20H2,1-6H3,(H,36,41)(H,39,40)/t21-,29+,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYSMURJYNLWZNY-RIGQTMPJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(N(C(O1)(C)C)C(=O)C(CC2=CC=C(C=C2)OC(C)(C)C)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)[C@H](CC2=CC=C(C=C2)OC(C)(C)C)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H40N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

600.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Tyr(tBu)-Thr(Psi(Me,Me)pro)-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fmoc-Tyr(tBu)-Thr(Psi(Me,Me)pro)-OH
Reactant of Route 2
Fmoc-Tyr(tBu)-Thr(Psi(Me,Me)pro)-OH
Reactant of Route 3
Fmoc-Tyr(tBu)-Thr(Psi(Me,Me)pro)-OH
Reactant of Route 4
Fmoc-Tyr(tBu)-Thr(Psi(Me,Me)pro)-OH
Reactant of Route 5
Reactant of Route 5
Fmoc-Tyr(tBu)-Thr(Psi(Me,Me)pro)-OH
Reactant of Route 6
Reactant of Route 6
Fmoc-Tyr(tBu)-Thr(Psi(Me,Me)pro)-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.